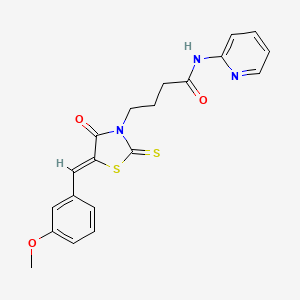

(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide

Vue d'ensemble

Description

(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a pyridine moiety, which can enhance its pharmacokinetic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide typically involves multiple steps:

Formation of the Thiazolidinone Core: This step involves the condensation of a thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

Introduction of the Methoxybenzylidene Group: The thiazolidinone intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a base to form the methoxybenzylidene derivative.

Attachment of the Pyridine Moiety: Finally, the methoxybenzylidene-thiazolidinone intermediate is coupled with pyridine-2-ylbutanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Derivatives with different functional groups replacing the methoxy group.

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds similar to (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide exhibit a range of biological activities:

- Antimicrobial Properties : Thiazolidinone derivatives have been studied for their effectiveness against various bacterial and fungal strains. Their mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory enzymes.

- Anticancer Activity : Several studies highlight the cytotoxic effects of thiazolidinones on cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against human liver hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast adenocarcinoma (MCF-7) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of a thiazolidinone derivative on multiple cancer cell lines, revealing a strong selectivity index indicating its potential as a safer anticancer agent . The compound's interaction with DNA was also assessed, suggesting a possible mechanism of action through DNA binding.

- Antimicrobial Activity : Research has shown that thiazolidinone derivatives can inhibit bacterial growth effectively. For example, a compound structurally related to this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity.

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : Given its anticancer and antimicrobial properties, this compound could serve as a lead structure for developing new therapeutic agents targeting various diseases.

- Agricultural Applications : The antimicrobial properties may extend to agricultural uses, where such compounds can be explored as natural pesticides or fungicides to protect crops from pathogens.

- Biochemical Research : The compound can be utilized in biochemical assays to study enzyme inhibition mechanisms, particularly in relation to tyrosinase activity, which is crucial in melanin production and other metabolic processes .

Mécanisme D'action

The mechanism of action of (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets in the body. The thiazolidinone core can inhibit enzymes involved in inflammation and cancer progression, while the pyridine moiety can enhance its binding affinity and selectivity. The compound may also modulate signaling pathways related to cell growth and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

Benzylidene-thiazolidinones: These compounds have a similar structure but with different substituents on the benzylidene group.

Pyridine-containing compounds: These compounds contain the pyridine moiety and are used in various therapeutic applications.

Uniqueness

(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide is unique due to its combination of the thiazolidinone core, methoxybenzylidene group, and pyridine moiety

Activité Biologique

The compound (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms through which it exerts its effects.

Synthesis

The compound can be synthesized through a series of reactions involving thiazolidinedione derivatives and various aldehydes. The synthesis typically employs a Knoevenagel condensation method, where a thiazolidinedione reacts with an aromatic aldehyde under acidic conditions. Recent studies have demonstrated the efficiency of using ionic liquids as catalysts to enhance yields and reduce environmental impact during synthesis processes .

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the micromolar range, suggesting potent activity against these pathogens .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Thiazolidinone A | 10 | S. aureus |

| Thiazolidinone B | 20 | E. coli |

| Target Compound | 15 | Bacillus subtilis |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as U937 and MCF-7. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family of proteins, leading to increased cell death in malignant cells .

Antioxidant Properties

In vitro assays have demonstrated that thiazolidinone derivatives possess antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The target compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, yielding promising results that indicate its potential as a therapeutic agent against oxidative damage .

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Interaction with Cellular Targets : Binding studies suggest that the compound interacts with specific cellular receptors or proteins, altering signaling pathways related to cell survival and apoptosis.

- Modulation of Oxidative Stress : By enhancing antioxidant defense mechanisms, the compound helps in reducing cellular damage caused by reactive oxygen species (ROS).

Case Studies

A notable study conducted on structurally similar thiazolidinones highlighted their efficacy in treating tuberculosis, with specific derivatives demonstrating low MIC values against Mycobacterium tuberculosis strains. This suggests potential applications for the target compound in treating resistant bacterial infections .

Propriétés

IUPAC Name |

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-26-15-7-4-6-14(12-15)13-16-19(25)23(20(27)28-16)11-5-9-18(24)22-17-8-2-3-10-21-17/h2-4,6-8,10,12-13H,5,9,11H2,1H3,(H,21,22,24)/b16-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERIUOHVOFDXAY-SSZFMOIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.